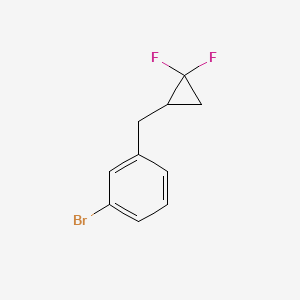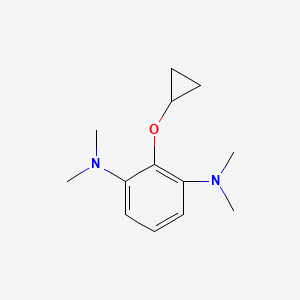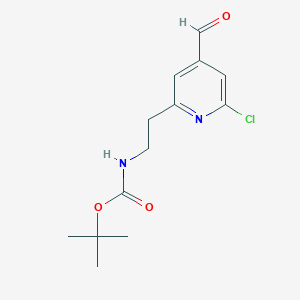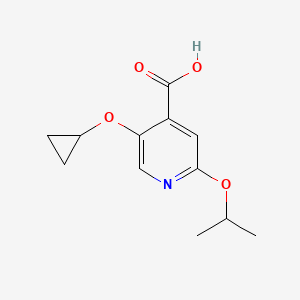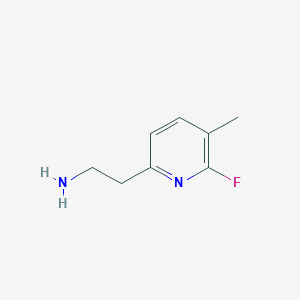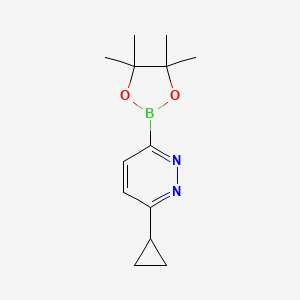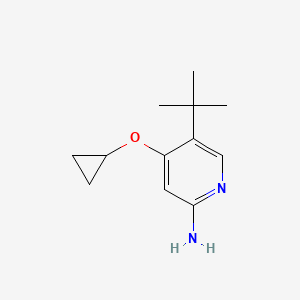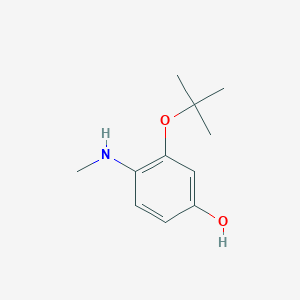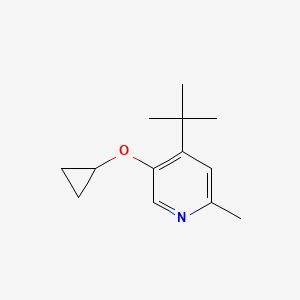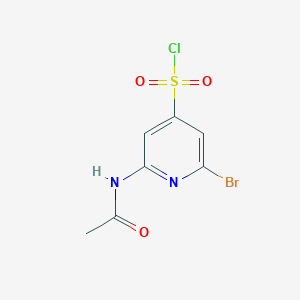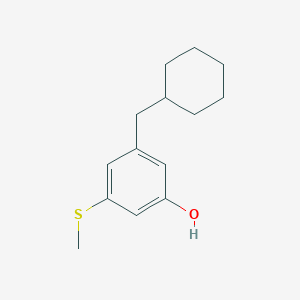
3-(Cyclohexylmethyl)-5-(methylthio)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Cyclohexylmethyl)-5-(methylthio)phenol is an organic compound that belongs to the class of phenols It features a cyclohexylmethyl group and a methylthio group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclohexylmethyl)-5-(methylthio)phenol typically involves the following steps:
Formation of the Cyclohexylmethyl Group: This can be achieved through the alkylation of cyclohexane with a suitable alkylating agent.
Introduction of the Methylthio Group: This step involves the substitution of a hydrogen atom on the phenol ring with a methylthio group, often using a thiolating agent such as methylthiol.
Coupling Reactions: The final step involves coupling the cyclohexylmethyl group and the methylthio group to the phenol ring under specific reaction conditions, such as the presence of a catalyst and controlled temperature.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Cyclohexylmethyl)-5-(methylthio)phenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methylthio group to a thiol group.
Substitution: The phenol ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like nitric acid for nitration or halogens for halogenation are employed.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Nitro or halogenated phenol derivatives.
Scientific Research Applications
3-(Cyclohexylmethyl)-5-(methylthio)phenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Cyclohexylmethyl)-5-(methylthio)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenol group can form hydrogen bonds with active sites, while the cyclohexylmethyl and methylthio groups can enhance binding affinity and specificity. These interactions can modulate biological pathways and exert various effects.
Comparison with Similar Compounds
Similar Compounds
3-Methylphenol:
4-Methylphenol:
2-Methylphenol: Ortho-Cresol, another isomer with different properties.
Uniqueness
3-(Cyclohexylmethyl)-5-(methylthio)phenol is unique due to the presence of both cyclohexylmethyl and methylthio groups, which confer distinct chemical and biological properties compared to other methylphenols
Properties
Molecular Formula |
C14H20OS |
|---|---|
Molecular Weight |
236.37 g/mol |
IUPAC Name |
3-(cyclohexylmethyl)-5-methylsulfanylphenol |
InChI |
InChI=1S/C14H20OS/c1-16-14-9-12(8-13(15)10-14)7-11-5-3-2-4-6-11/h8-11,15H,2-7H2,1H3 |
InChI Key |
IMQWOQIDRRFHHM-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC(=CC(=C1)O)CC2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[6-(Chloromethyl)-4-nitropyridin-2-YL]ethanone](/img/structure/B14838643.png)
